4-Thiazoleacetamide
Overview
Description
4-Thiazoleacetamide is a compound with the molecular formula C5H6N2OS . It has a molecular weight of 142.18 g/mol . The compound is also known by other names such as 2-(1,3-thiazol-4-yl)acetamide and has the CAS number 51551-54-3 .
Synthesis Analysis
The synthesis of thiazolidin-4-one derivatives, which include 4-Thiazoleacetamide, has been a subject of extensive research . Various synthetic strategies have been developed by researchers to get various thiazolidin-4-one derivatives .Molecular Structure Analysis
The molecular structure of 4-Thiazoleacetamide includes a thiazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one sulfur atom . The IUPAC name for this compound is 2-(1,3-thiazol-4-yl)acetamide .Physical And Chemical Properties Analysis
4-Thiazoleacetamide has a molecular weight of 142.18 g/mol and a molecular formula of C5H6N2OS . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . Its exact mass and monoisotopic mass are 142.02008399 g/mol .Scientific Research Applications
1. Antimicrobial Agents
- Summary of Application: Thiazole derivatives are being explored for their potential as antimicrobial agents. The rising rates of microbial resistance present a serious issue for the development of human life and hence it is essential to find and create newer antimicrobial drugs with unique modes of action .
- Methods of Application: One approach used these days to solving this challenge is the use of heterocyclics to create hybrid compounds by fusing two or more bioactive heterocyclic moieties into a single molecular platform .
- Results or Outcomes: Thiazole derivatives exhibit vibrant biological activity. The purpose of this work is to support methods that may be used to create various thiazole derivatives and their biological activity .
2. Anticancer Agents
- Summary of Application: Thiazolidin-4-one scaffold, a derivative of Thiazole, is among the most important chemical skeletons that illustrate anticancer activity .
- Methods of Application: Various synthetic strategies have been developed by researchers to get various thiazolidin-4-one derivatives .
- Results or Outcomes: Thiazolidin-4-one derivatives have shown significant anticancer activities. These compounds have considerable potential as anticancer agents along with a brief discussion of medicinal chemistry-related aspects of these compounds and structural activity relationship studies in order to develop possible multi-target enzyme inhibitors .
Future Directions
The future directions of research on 4-Thiazoleacetamide and similar compounds could involve further exploration of their biological activities and potential applications in medicinal chemistry . This could include the development of new small molecules with biological activity, especially among thiazolidin-4-ones .
properties
IUPAC Name |
2-(1,3-thiazol-4-yl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2OS/c6-5(8)1-4-2-9-3-7-4/h2-3H,1H2,(H2,6,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJSRACWXUSIJFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CS1)CC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40284822 | |
Record name | 4-Thiazoleacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40284822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Thiazoleacetamide | |
CAS RN |
51551-54-3 | |
Record name | 4-Thiazoleacetamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39168 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Thiazoleacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40284822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Thiazoleacetamide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JX86MD2SQD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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